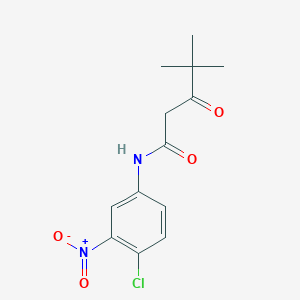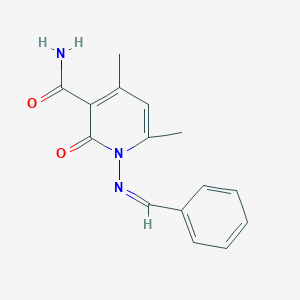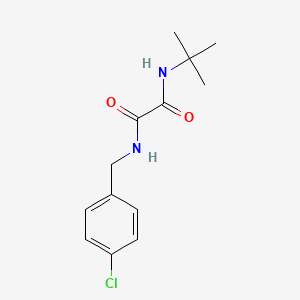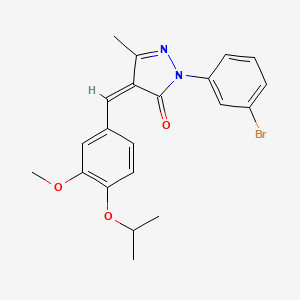
5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one, also known as TMBP, is a chemical compound that has been studied for its potential applications in scientific research. TMBP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in cell division and DNA replication.
Biochemical and Physiological Effects:
5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell division and DNA replication. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has also been shown to have anti-inflammatory and antioxidant properties, and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in relatively large quantities. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one is also stable under a variety of conditions, and can be stored for extended periods of time. However, 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one. One area of research is the development of new methods for synthesizing 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one, which could improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one, which could lead to the development of new cancer treatments. Additionally, research could focus on the development of new diagnostic tools for cancer using 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one, or on the investigation of 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one's potential applications in other areas of scientific research.
Méthodes De Synthèse
5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one can be synthesized using a variety of methods, including the condensation of 3,4,5-trimethoxybenzaldehyde with 5-methyl-2-phenylpyrazoline-3-one in the presence of a base, such as potassium carbonate. The resulting product is then subjected to a cyclization reaction to form 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one. Other methods of synthesis include the use of different aldehydes and pyrazolines, and the use of different bases.
Applications De Recherche Scientifique
5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has anticancer properties, and can inhibit the growth of cancer cells. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and be detected using imaging techniques.
Propriétés
IUPAC Name |
(4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-16(20(23)22(21-13)15-8-6-5-7-9-15)10-14-11-17(24-2)19(26-4)18(12-14)25-3/h5-12H,1-4H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZFPDRTSUNSBF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B5912940.png)
![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)
![3-(4-chlorophenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912967.png)
![3-(4-chloro-3,5-dimethylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912983.png)
![3-(2-chlorophenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912985.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912992.png)


![1-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5913005.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5913009.png)
![(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5913011.png)


